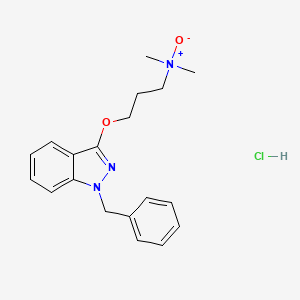

Benzydamine N-Oxide Hydrochloride

Description

Contextualization within Indazole Derivatives Research

Benzydamine (B159093) and its N-oxide metabolite belong to the class of indazole derivatives. nih.govaustinpublishinggroup.com Indazoles are bicyclic heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. austinpublishinggroup.comexlibrisgroup.comnih.gov The indazole scaffold is a key feature in numerous synthetic compounds with desirable pharmacological properties, leading to extensive research into their synthesis and functionalization. austinpublishinggroup.comnih.gov

Researchers have developed numerous indazole-containing derivatives that exhibit activities such as anti-tumor, anti-inflammatory, and antimicrobial effects. nih.govnih.gov The molecular shape and electrostatic distribution of the indazole ring play a crucial role in its interaction with enzymes and receptors, making it a valuable pharmacophore in drug discovery. austinpublishinggroup.com The investigation of indazole derivatives is a dynamic area of research, with ongoing efforts to synthesize novel compounds and evaluate their therapeutic potential. exlibrisgroup.comnih.gov

Significance as a Metabolite and Synthetic Target

The primary significance of Benzydamine N-Oxide Hydrochloride stems from its role as the main product of benzydamine metabolism in the body. nih.govresearchgate.net Following administration, benzydamine is metabolized principally through oxidation, leading to the formation of benzydamine N-oxide. nih.govdrugbank.comelsevierpure.com This metabolic conversion is a key aspect of the drug's pharmacokinetic profile. nih.gov Consequently, the detection and quantification of benzydamine N-oxide in biological samples, such as plasma and urine, are essential for studying the absorption, distribution, metabolism, and excretion of benzydamine. researchgate.netnih.gov

Due to its importance in pharmacokinetic and toxicological studies, this compound is a critical synthetic target. axios-research.com The synthesis of this compound allows for its use as a certified reference standard in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), which are employed to separate and quantify benzydamine and its metabolites in biological matrices. researchgate.netaxios-research.comnih.gov The availability of pure this compound is vital for ensuring the accuracy and reliability of these analytical tests. researchgate.netaxios-research.com

Overview of Research Directions and Open Questions

Current research involving this compound is predominantly focused on analytical chemistry and pharmacokinetics. A significant area of investigation is the development of robust and sensitive methods, like HPLC with fluorescence or diode-array detection, for the simultaneous determination of benzydamine and its N-oxide metabolite in biological fluids. researchgate.netnih.gov These studies are crucial for understanding how the parent drug behaves in the body after administration. nih.gov

An open question in the field pertains to the intrinsic biological activity of benzydamine N-oxide. While it is generally considered an inactive metabolite, further research could explore whether it possesses any pharmacological or toxicological effects of its own. researchgate.net Another research direction involves its use in toxicological screening to confirm the ingestion of benzydamine. researchgate.net Although the synthesis of related benzydamine impurities has been reported, specific, detailed synthetic routes for this compound are not extensively published, representing a potential area for further research in synthetic organic chemistry. google.comgoogle.com

Data Tables

Table 1: Chemical Properties of Benzydamine N-Oxide and its Hydrochloride Salt

| Property | Value | Source(s) |

| Chemical Name | 3-[(1-benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropanamine oxide hydrochloride | nih.gov |

| Molecular Formula | C₁₉H₂₃N₃O₂.ClH | axios-research.comnih.govfda.gov |

| Molecular Weight | 361.87 g/mol | axios-research.comnih.govfda.gov |

| CAS Number | 39860-94-1 | axios-research.com |

| Stereochemistry | Achiral | nih.govfda.gov |

| Free Base Formula | C₁₉H₂₃N₃O₂ | nih.govnih.gov |

| Free Base Mol. Wt. | 325.41 g/mol | nih.govnih.gov |

| Free Base CAS No. | 36504-71-9 | axios-research.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

39860-94-1 |

|---|---|

Molecular Formula |

C19H24ClN3O2 |

Molecular Weight |

361.9 g/mol |

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;hydrochloride |

InChI |

InChI=1S/C19H23N3O2.ClH/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |

InChI Key |

QOKDKSJKRKBVHZ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].Cl |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Benzydamine N Oxide Hydrochloride

Chemical Synthesis Pathways

The chemical synthesis of Benzydamine (B159093) N-Oxide Hydrochloride fundamentally involves the direct oxidation of Benzydamine.

Oxidation Reactions for N-Oxide Formation

The formation of the N-oxide involves the oxidation of the N,N-dimethylamino moiety of Benzydamine. This transformation is a common reaction for tertiary amines.

The primary precursor for the synthesis is Benzydamine . The reaction involves an oxidizing agent that donates an oxygen atom to the nitrogen of the dimethylamino group. While specific literature detailing the industrial synthesis of Benzydamine N-Oxide is limited, general methods for the N-oxidation of tertiary amines are well-established and applicable.

Common oxidizing agents used for this type of transformation include:

Peroxy acids , such as meta-chloroperoxybenzoic acid (mCPBA). The oxidation of similar tertiary amines with mCPBA has been shown to be highly efficient.

Hydrogen peroxide (H₂O₂) . This is another common reagent for N-oxide formation, sometimes used in combination with a catalyst. The reaction of a tertiary amine with hydrogen peroxide can lead to the corresponding N-oxide.

Potassium peroxymonosulfate (B1194676) (Oxone®) . This is an inexpensive and stable oxidizing agent used for preparing N-oxides from various nitrogen-containing compounds.

Flavin-Containing Monooxygenase (FMO) Catalysis

Synthesis of Analogues and Related Impurities

The synthesis of structural analogues of Benzydamine N-oxide is important for structure-activity relationship studies and for the preparation of analytical standards for impurity profiling.

Preparation of Impurity Standards for Analytical Characterization

The quality control of the active pharmaceutical ingredient (API) Benzydamine Hydrochloride relies on the accurate identification and quantification of potential impurities. To achieve this, well-characterized impurity standards are essential for analytical method development, validation, and routine quality control (QC) applications. synzeal.comsynzeal.comsynzeal.comsynzeal.com Due to the typically low levels at which impurities are present in the final API, their isolation from the bulk material is often impractical and uneconomical. google.comgoogle.com Consequently, the targeted chemical synthesis of these impurity standards is the preferred and more convenient approach for obtaining the necessary high-purity reference materials. google.comgoogle.com

Benzydamine N-Oxide Hydrochloride is a principal metabolite and a significant impurity of Benzydamine. nih.gov In addition to the N-oxide, several other process-related impurities and degradation products have been identified, commonly designated by letters (e.g., Impurity A, B, C, D, E, F, G). pharmaffiliates.comlgcstandards.compharmaffiliates.com Reference standards for this compound and these other impurities are made available by various suppliers for analytical and research purposes. lgcstandards.com

A documented example of the synthetic approach to obtaining an impurity standard is the preparation of Benzydamine Impurity B. A Chinese patent outlines a five-step reaction pathway starting from 2-amino-5-benzyl methyl benzoate. google.com This method involves hydrolysis of the methyl ester, diazotization to convert the amino group into a hydrazine, and subsequent cyclization with hydrochloric acid to form a benzopyrazolyl derivative. google.com The final steps involve alkylation reactions on both nitrogen and oxygen atoms to yield the target Impurity B. google.com Another patented method for synthesizing Impurity B (identified as 5-benzyl benzydamine) starts with 4-bromo-2-nitrobenzoic acid and proceeds through a ten-step synthesis to produce the final product with a purity of over 98%, highlighting the complexity required to generate these standards. google.com

The availability of these synthesized standards is crucial for ensuring the quality and safety of Benzydamine Hydrochloride by allowing for precise monitoring and control of its impurity profile.

Below are data tables detailing this compound and other known Benzydamine impurities that are used as analytical standards.

Table 1: this compound

| Attribute | Value |

|---|---|

| Chemical Name | 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine oxide hydrochloride lgcstandards.com |

| Synonyms | 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-, N-oxide, monohydrochloride nih.gov |

| CAS Number | 39860-94-1 lgcstandards.com |

| Molecular Formula | C₁₉H₂₄ClN₃O₂ nih.gov |

| Molecular Weight | 361.87 g/mol nih.gov |

| Type | Impurity, Metabolite nih.govlgcstandards.com |

Table 2: Other Benzydamine Impurity Standards

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| Impurity A (HCl Salt) | 3-Dimethylaminopropyl 2-benzylaminobenzoate Hydrochloride pharmaffiliates.com | 2196185-65-4 pharmaffiliates.com | C₁₉H₂₅ClN₂O₂ pharmaffiliates.com | 348.87 pharmaffiliates.com |

| Impurity B (HCl Salt) | 3-[(1,5-Dibenzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-amine hydrochloride synzeal.com | 2196183-71-6 synzeal.com | C₂₆H₂₉N₃O.HCl | 436.00 |

| Impurity C | 1-Benzyl-1,2-dihydro-3H-indazol-3-one synzeal.com | 2215-63-6 synzeal.compharmaffiliates.com | C₁₄H₁₂N₂O synzeal.compharmaffiliates.com | 224.26 pharmaffiliates.com |

| Impurity D (DiHCl) | N1-[3-[(1-benzyl-1H-indazol-3-yl)oxy]propyl]-N1,N3,N3-trimethylpropane-1,3-diamine dihydrochloride (B599025) synzeal.com | N/A | C₂₃H₃₄Cl₂N₄O pharmaffiliates.com | 453.45 pharmaffiliates.com |

| Impurity E (HCl Salt) | N/A | 85284-06-6 pharmaffiliates.com | C₁₉H₂₄ClN₃O pharmaffiliates.com | 345.87 pharmaffiliates.com |

| Impurity F | N/A | 87453-75-6 pharmaffiliates.com | C₁₂H₁₈N₂O₂ pharmaffiliates.com | 222.29 pharmaffiliates.com |

| Impurity G | N,N-Dimethyl-3-chloropropylamine Hydrochloride lgcstandards.com | 5407-04-5 lgcstandards.com | C₅H₁₂ClN.HCl lgcstandards.com | 158.07 lgcstandards.com |

Metabolism and Biotransformation of Benzydamine and Its N Oxide in Preclinical Models

Enzymatic Pathways of N-Oxidation

The principal metabolic route for benzydamine (B159093) is its conversion to benzydamine N-oxide (BZD-NO), a major metabolite found in plasma and urine. nih.gov This N-oxidation reaction is predominantly catalyzed by the FMO enzyme system.

Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxide Formation

FMOs are a family of enzymes that specialize in the oxygenation of soft nucleophiles, such as nitrogen and sulfur-containing compounds. nih.gov Studies have conclusively demonstrated that the N-oxidation of benzydamine is almost exclusively mediated by FMOs, particularly in the liver. nih.govnih.gov Evidence for this includes the near-complete abolishment of benzydamine N-oxide formation after heat treatment of liver microsomes in the absence of NADPH, a characteristic feature of FMO activity. nih.govresearchgate.net Furthermore, the reaction is strongly inhibited by methimazole, a known competitive inhibitor of FMOs. nih.govresearchgate.net

The formation of benzydamine N-oxide in human liver microsomes follows Michaelis-Menten kinetics, indicating a single-enzyme-driven process. nih.govresearchgate.net Kinetic studies have determined the following parameters for benzydamine N-oxidation:

Kinetic Parameters for Benzydamine N-Oxidation in Human Liver Microsomes

| Parameter | Value |

|---|---|

| Mean Km | 64.0 µM |

| Mean Vmax | 6.9 nmol mg⁻¹ protein min⁻¹ |

Data from a study involving 35 human liver microsome samples. nih.govnih.gov

Kinetic analyses have also been performed using recombinant human FMO isoforms, providing further insight into the specific enzymes involved.

Kinetic Parameters for Benzydamine N-Oxidation by Recombinant Human FMO Isoforms

| Enzyme | Apparent Km (µM) | Apparent Vmax (min⁻¹) |

|---|---|---|

| FMO1 | 60 ± 8 | 46 ± 2 |

| FMO3 | 80 ± 8 | 36 ± 2 |

| FMO4 | > 3000 | < 75 |

| FMO5 | > 2000 | < 1 |

Note: Substrate inhibition with FMO4 and substrate activation with FMO5 at benzydamine concentrations above 3 mM prevented more accurate determination of kinetic parameters for these two isoforms. nih.gov

Another study reported slightly different kinetic values for recombinant FMO1 and FMO3.

Kinetic Parameters for Benzydamine N-Oxidase Activity of Recombinant FMO1 and FMO3

| Enzyme | Km (µM) | Vmax (nmol mg⁻¹ protein min⁻¹) |

|---|---|---|

| FMO1 | 23.6 | 40.8 |

| FMO3 | 40.4 | 29.1 |

Research has clearly identified FMO1 and FMO3 as the primary catalysts for benzydamine N-oxidation. nih.govresearchgate.net While both isoforms exhibit high activity, FMO3 is considered the major isoform responsible for this metabolic pathway in the human liver due to its predominant expression in this organ. nih.govnih.gov FMO1, on the other hand, is not typically expressed in the adult human liver but is found in other tissues like the kidney. nih.govnih.gov Studies with recombinant enzymes have shown that FMO1 and FMO3 have comparable high benzydamine N-oxidase activity, while the activity of FMO5 is negligible. nih.govnih.gov Human FMO4 also metabolizes benzydamine to its N-oxide, but with lower efficiency compared to FMO1 and FMO3. nih.gov

The substrate specificity of FMO3 is distinct from FMO1. Human FMO3 can N-oxygenate primary, secondary, and tertiary amines, whereas FMO1 is most efficient with tertiary amines. researchgate.net Both isoforms are capable of S-oxygenating various sulfur-containing compounds. researchgate.net

Other Biotransformation Pathways

In addition to N-oxidation, benzydamine undergoes other metabolic transformations, most notably N-demethylation.

N-Demethylation Processes and Metabolite Identification

In cattle liver microsomes, both benzydamine N-oxide and monodesmethyl-BZ were identified as major metabolites. nih.govcapes.gov.br Further analysis of cattle liver slice incubations revealed the presence of other metabolites, including desbenzylated and hydroxylated analogues of benzydamine N-oxide and a hydroxylated product of benzydamine. nih.gov

Conjugation Reactions (e.g., Glucuronidation) and Corresponding Metabolites

Conjugation represents a significant pathway in the metabolism of xenobiotics, rendering them more water-soluble for excretion. In the case of benzydamine and its metabolites, glucuronidation has been identified as a key conjugation reaction. Studies utilizing cattle liver slices have provided evidence for the formation of N+-glucuronidated derivatives of Benzydamine N-oxide. nih.govtandfonline.com This indicates that after its initial formation via oxidation of the parent compound, Benzydamine N-oxide can undergo a Phase II metabolic reaction where it is directly conjugated with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronide moiety to the N-oxide, significantly increasing its polarity and facilitating its elimination from the body. nih.govtandfonline.com

Furthermore, the research identified metabolites that had undergone both hydroxylation and glucuronidation, suggesting a sequential metabolic process where Benzydamine N-oxide is first hydroxylated and then conjugated with glucuronic acid. nih.govtandfonline.com

Hydroxylation Pathways and Product Characterization

Hydroxylation, an oxidative reaction typically catalyzed by cytochrome P450 (CYP) enzymes, is another metabolic route for Benzydamine N-oxide. In vitro studies with cattle liver slices have successfully identified hydroxylated analogues of Benzydamine N-oxide. nih.govtandfonline.com This demonstrates that the N-oxide metabolite is not metabolically inert but serves as a substrate for further oxidative metabolism.

In addition to simple hydroxylation, desbenzylated metabolites of Benzydamine N-oxide have also been detected. nih.govtandfonline.com This suggests a metabolic pathway involving the cleavage of the benzyl (B1604629) group from the indazole ring structure of the N-oxide metabolite. The characterization of these products was tentatively achieved using liquid chromatography-mass spectrometry (LC-MS), which helps in identifying metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.govtandfonline.com

The following table summarizes the identified metabolites of Benzydamine N-oxide from preclinical studies.

| Precursor Compound | Metabolic Reaction | Resulting Metabolite |

| Benzydamine N-oxide | Hydroxylation | Hydroxylated Benzydamine N-oxide analogues |

| Benzydamine N-oxide | Desbenzylation | Desbenzylated Benzydamine N-oxide analogues |

| Benzydamine N-oxide | Glucuronidation | Benzydamine N-oxide-N+-glucuronide |

| Benzydamine N-oxide | Hydroxylation & Glucuronidation | Hydroxylated Benzydamine N-oxide-N+-glucuronide |

In Vitro Metabolic Studies

In vitro systems are crucial for elucidating the metabolic pathways of compounds like Benzydamine N-oxide by providing a controlled environment that mimics physiological conditions.

Utilizing Liver Microsomes for Metabolic Profiling

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s and flavin-containing monooxygenases (FMOs). nih.gov They are widely used to study Phase I metabolic reactions.

Studies on the formation of Benzydamine N-oxide from benzydamine have been extensively carried out using liver microsomes from various species, including rats, dogs, monkeys, and humans. nih.gov These studies establish that N-oxidation is a primary metabolic event. In rat liver microsomes, the N-oxidation of benzydamine is catalyzed by FMO with significantly higher efficiency compared to CYP-mediated N-demethylation. nih.gov In human liver microsomes, Benzydamine N-oxidation is predominantly mediated by FMO3. nih.gov While these studies focus on the formation of Benzydamine N-oxide, the microsomal system is fundamental for profiling the initial steps of benzydamine metabolism that lead to the N-oxide precursor. Research in cattle liver microsomes identified Benzydamine N-oxide and Nor-benzydamine as the main products. nih.govcapes.gov.br

The table below shows kinetic parameters for the formation of Benzydamine N-oxide in liver microsomes from different species.

| Species | Enzyme System | Km (μM) | Vmax (nmol/mg protein/min) |

| Human | Liver Microsomes (average) | 64.0 | 6.9 |

| Cattle | Liver Microsomes | 76.4 (± 16.0) | 6.5 (± 0.8) |

Data sourced from multiple studies. researchgate.netnih.gov

Application of Precision-Cut Liver Slices for Comprehensive Metabolite Analysis

Precision-cut liver slices (PCLS) offer a more comprehensive in vitro model as they retain the complex architecture and full complement of metabolic enzymes (both Phase I and Phase II) of the liver. nih.gov This allows for the study of the complete metabolic cascade of a parent drug.

In a key study using PCLS from cattle, researchers were able to investigate the full biotransformation of benzydamine. nih.govtandfonline.comcapes.gov.br This model demonstrated that Benzydamine N-oxide and Nor-benzydamine were the most abundant initial metabolites. nih.govtandfonline.com Crucially, the use of liver slices enabled the identification of subsequent metabolites formed from Benzydamine N-oxide, which are often not detected in simpler systems like microsomes. These included the aforementioned hydroxylated, desbenzylated, and N+-glucuronidated derivatives of Benzydamine N-oxide. nih.govtandfonline.com This highlights the advantage of PCLS for a complete metabolic profile, capturing both Phase I and Phase II metabolic pathways. nih.gov

Enzymatic Reaction Characterization in Cell-Free Systems

Cell-free systems using recombinant enzymes allow for the precise characterization of the roles of specific enzymes in metabolic pathways. To understand the formation of Benzydamine N-oxide, studies have used recombinant human FMO and CYP isoforms. nih.gov

These investigations have confirmed that FMO1 and FMO3 are the most efficient catalysts for benzydamine N-oxygenation. nih.govnih.gov While several CYP isoforms (1A1, 1A2, 2C19, 2D6, and 3A4) can form small quantities of Benzydamine N-oxide, their contribution is considered minor compared to that of the FMOs. nih.gov The kinetic parameters for the primary FMO enzymes involved have been determined, providing a detailed characterization of this specific enzymatic reaction. nih.gov

The following table presents the kinetic parameters for Benzydamine N-oxygenation by recombinant human FMO isoforms.

| Recombinant Human Enzyme | Apparent Km (μM) | Apparent Vmax (min-1) |

| FMO1 | 60 (± 8) | 46 (± 2) |

| FMO3 | 80 (± 8) | 36 (± 2) |

| FMO4 | > 3000 | < 75 |

| FMO5 | > 2000 | < 1 |

Data sourced from a study by Störmer et al., 2000. nih.gov

In Vivo Animal Metabolism Studies (Excluding Pharmacokinetics)

In vivo studies in animal models are essential for understanding the metabolic profile of a compound in a complete biological system. While specific in vivo studies focusing solely on the metabolic breakdown of administered Benzydamine N-oxide are not detailed in the reviewed literature, the metabolic profile identified in the in vitro cattle liver slice model provides strong evidence for the metabolic pathways occurring in a whole organism. nih.govtandfonline.com

The detection of hydroxylated, desbenzylated, and glucuronidated derivatives of Benzydamine N-oxide in this comprehensive model suggests that these metabolites are likely formed in vivo in this species. nih.govtandfonline.com The study indicates that benzydamine is extensively metabolized in cattle, with Benzydamine N-oxide being a key intermediate that undergoes further biotransformation before excretion. nih.gov These findings underscore that the metabolic fate of benzydamine is not terminated at the N-oxidation step but continues through several other significant pathways. nih.govtandfonline.com

Metabolite Identification and Quantification in Animal Tissues

Preclinical research has consistently identified Benzydamine N-oxide (BZD-NO) as the principal metabolite of benzydamine across several animal species. nih.gov The primary metabolic conversion is N-oxidation, a pathway predominantly mediated by Flavin-containing monooxygenases (FMOs). nih.govnih.gov Another significant, albeit generally less prominent, metabolic route is N-demethylation, which leads to the formation of monodesmethyl-benzydamine (Nor-BZ). nih.gov

Studies in rats have provided some of the most detailed insights into the tissue distribution of these metabolites. Following administration, benzydamine and its N-oxide have been detected in various tissues, indicating broad distribution. One study utilizing microdialysis in rats revealed the presence of Benzydamine N-oxide in several brain regions, including the olfactory bulb, hippocampus, cerebral cortex, corpus striatum, and cerebellum, as well as in the liver. nih.gov The estimated concentrations of the N-oxide metabolite in the extracellular fluid of the olfactory bulb, hippocampus, and cerebral cortex were found to be comparable to those in the hepatic lobe. nih.gov Notably, the concentration in the cerebellum was higher than in other brain regions, while the corpus striatum showed lower levels. nih.gov

Further research in rats has indicated that after a mouthwash administration, tissue concentrations of benzydamine in the oral tissues can be significant. googleapis.com There is also evidence suggesting that benzydamine can accumulate preferentially in inflamed tissues, such as the paws of rats with induced edema. googleapis.com While specific quantitative data across a wide range of non-inflamed tissues remains somewhat limited in publicly available literature, the volume of distribution of benzydamine suggests a degree of tissue binding. googleapis.com

In rabbits, studies have also confirmed the presence of various unconjugated metabolites in urine, highlighting the importance of metabolism in the elimination of the drug in this species. nih.gov While detailed tissue concentration data for rabbits is not as readily available as for rats, the metabolic profile appears to be broadly similar.

The following table summarizes the key metabolites of benzydamine identified in preclinical models:

| Metabolite Name | Abbreviation | Metabolic Pathway | Key Animal Models |

| Benzydamine N-oxide | BZD-NO | N-oxidation | Rat, Rabbit, Dog, Monkey, Cattle |

| Monodesmethyl-benzydamine | Nor-BZ | N-demethylation | Rat, Cattle |

Influence of Inducers and Inhibitors on Metabolic Pathways in Animal Models

The enzymatic pathways responsible for benzydamine metabolism are susceptible to modulation by various inducers and inhibitors. The N-oxidation pathway, primarily catalyzed by FMOs, is particularly sensitive to certain conditions and chemical agents. In vitro studies using liver microsomes from common preclinical species have shown that the activity of FMOs is heat-sensitive. nih.gov Pre-incubation of microsomes at elevated temperatures leads to a significant reduction in the formation of Benzydamine N-oxide. nih.gov Furthermore, the N-oxidation process is dependent on the presence of the cofactor NADPH; its absence results in substantial inhibition of N-oxide formation. nih.gov

Specific chemical inhibitors of FMO activity have been shown to effectively block benzydamine metabolism. Methimazole, a known competitive inhibitor of FMOs, strongly inhibits the formation of Benzydamine N-oxide in liver microsomes. nih.gov Trimethylamine, a substrate for FMO3, has also been demonstrated to inhibit the N-oxidation of benzydamine. nih.gov

The N-demethylation pathway, on the other hand, is primarily mediated by cytochrome P450 (CYP) enzymes, with studies pointing towards the involvement of CYP2D6. nih.gov Consequently, inhibitors of this enzyme family can selectively reduce the formation of monodesmethyl-benzydamine. Quinidine, a known inhibitor of CYP2D6, has been shown to inhibit the N-demethylation of benzydamine. nih.gov Additionally, 1-aminobenzotriazole, a non-specific inhibitor of P450 enzymes, also effectively suppresses this metabolic route. nih.gov

The influence of inducers on benzydamine metabolism in animal models is less extensively documented in the available literature. While general enzyme inducers such as phenobarbital (B1680315) and rifampicin (B610482) are known to upregulate the expression of various drug-metabolizing enzymes, including certain CYPs, their specific effects on benzydamine's metabolic pathways in vivo have not been thoroughly elucidated in published studies. However, it is plausible that inducers of FMOs or the specific CYP isoforms involved in benzydamine metabolism could alter the rate and profile of its biotransformation. For instance, carrageenan, an inflammatory agent, was found to inhibit the N-deoxygenation of Benzydamine N-oxide in rat liver preparations, which could indirectly lead to an apparent enhancement of N-oxidation in the body.

The table below provides a summary of the known inhibitors of benzydamine metabolic pathways in preclinical models:

| Inhibitor | Target Pathway | Enzyme(s) | Effect |

| Heat | N-oxidation | FMOs | Inhibition |

| Absence of NADPH | N-oxidation | FMOs | Inhibition |

| Methimazole | N-oxidation | FMOs | Competitive Inhibition |

| Trimethylamine | N-oxidation | FMO3 | Inhibition |

| Quinidine | N-demethylation | CYP2D6 | Inhibition |

| 1-Aminobenzotriazole | N-demethylation | P450 enzymes | Inhibition |

| Carrageenan | N-deoxygenation of BZD-NO | Not specified | Inhibition |

Advanced Analytical Methodologies for Benzydamine N Oxide Hydrochloride Research

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and purification of Benzydamine (B159093) N-oxide hydrochloride from its parent compound and other related substances. Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been instrumental in its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. Its application in the analysis of Benzydamine N-oxide hydrochloride is multifaceted, encompassing method development, optimization, and the use of various detection modes.

The development of a selective and sensitive HPLC method is crucial for distinguishing Benzydamine N-oxide from benzydamine and other impurities. scispace.comsciencepublishinggroup.com A significant degradation product of benzydamine hydrochloride under oxidative stress is Benzydamine N-oxide. scispace.com

Research has focused on developing reversed-phase HPLC methods with isocratic elution to determine benzydamine degradation products. scispace.comsciencepublishinggroup.com One such method demonstrated the ability to separate Benzydamine N-oxide from its parent compound and other impurities like 1-benzyl-1-H-indazol-3-ol (Impurity C). scispace.com The specificity of these methods is established by evaluating the resolution between peaks and conducting peak purity tests. scispace.com In one study, the resolution between the peaks of Impurity C and benzydamine hydrochloride was found to be 3.48, indicating a successful separation. scispace.com

Furthermore, HPLC methods have been developed for the simultaneous determination of benzydamine hydrochloride and its impurities in pharmaceutical formulations. nih.gov These methods are vital for quality control in manufacturing processes. scispace.comsciencepublishinggroup.com

The choice of mobile and stationary phases is critical for achieving optimal separation in HPLC. For the analysis of this compound, reversed-phase columns, such as C18 columns, are commonly used. scispace.comnih.gov

The mobile phase composition is carefully optimized to ensure efficient separation. A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. scispace.comnih.govresearchgate.net The pH of the aqueous buffer is a key parameter; for instance, a pH of 3.0, adjusted with perchloric acid, has been used effectively. scispace.comresearchgate.net In another method, an ammonium (B1175870) carbonate buffer with a pH of 10.5 was employed. nih.gov The selection of pH is critical because ionized compounds may not be retained on the stationary phase and could elute in the void volume. scispace.com

The following table summarizes a selection of HPLC conditions used in the analysis of Benzydamine and its related compounds:

| Parameter | Condition 1 | Condition 2 |

| Column | Hypersil Gold C18 novachem.com.au | Gemini C18 (250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile, Methanol, Ammonium Carbonate Buffer (10 mM; pH 10.5) (37.5:37.5:25, v/v/v) nih.gov | 3.0 g sodium perchlorate (B79767) in 500 ml water, 1.0 ml triethylamine, pH adjusted to 3.0 with perchloric acid, and 500 ml acetonitrile scispace.comresearchgate.net |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min scispace.comresearchgate.net |

| Detection | UV at 218 nm nih.gov | UV at 320 nm scispace.comresearchgate.net |

| Column Temperature | 30°C nih.gov | Ambient scispace.com |

Different detection modes can be coupled with HPLC for the analysis of Benzydamine N-oxide. Ultraviolet (UV) detection is a common and robust method, with detection wavelengths typically set around 307 nm or 320 nm, where both benzydamine and Benzydamine N-oxide exhibit strong absorbance. scispace.comresearchgate.net UV spectra of both compounds show a very similar profile with a specific maximum at 307 nm. researchgate.net

For enhanced sensitivity and selectivity, fluorescence detection can be employed. scispace.comnih.gov A method using fluorescence detection has been described for the quantification of benzydamine and its N-oxide metabolite in plasma samples. nih.gov This technique offers the advantage of high sensitivity, which is particularly useful for analyzing biological samples where concentrations may be low. nih.gov

While less common, chemiluminescence detection is another potential technique, though specific applications for this compound are not extensively documented in the reviewed literature. The principle of fluorescence quenching has been used to detect nitrogen oxides, which could theoretically be adapted. researchgate.net

Thin Layer Chromatography (TLC) for Screening and Purification

Thin-layer chromatography (TLC) serves as a valuable tool for the initial screening and preparative purification of Benzydamine N-oxide. researchgate.neturan.uajst.go.jp The British Pharmacopoeia has described a TLC method for determining impurities in benzydamine hydrochloride finished drug products. scispace.com

In research settings, TLC is used to study the chromatographic behavior of benzydamine and its N-oxide. researchgate.net Different solvent systems can be employed to achieve separation. For instance, a mobile phase of toluene-acetone-ethanol-25% ammonia (B1221849) solution (45:45:7.5:2.5) has been proposed to separate benzydamine and its metabolite from other non-steroidal anti-inflammatory drugs. researchgate.net

TLC is also utilized for preparative isolation of analytes from biological samples before further analysis by more definitive methods like HPLC. researchgate.neturan.ua This two-step approach allows for a preliminary cleanup and concentration of the target compound. researchgate.net However, a limitation of TLC is its lower sensitivity compared to HPLC, which may not allow for the reliable detection of benzydamine at therapeutic concentrations. researchgate.net

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and quantification of Benzydamine N-oxide. It is often coupled with a chromatographic separation method, such as HPLC (LC-MS), to provide comprehensive analytical data.

Degradation studies have utilized LC-MS to identify unknown degradation products of benzydamine. scispace.com For instance, under oxidative stress with hydrogen peroxide, a significant degradation product was identified as Benzydamine N-oxide, with a corresponding mass-to-charge ratio (m/z) of 326.2. scispace.com

Tandem mass spectrometry (MS/MS) offers even greater specificity and is particularly useful for quantitative analysis. nih.gov By using a stable isotope-labeled internal standard, accurate quantification of N-oxide metabolites in biological matrices like plasma and urine can be achieved. nih.gov This methodology allows for direct analysis of crude sample extracts with minimal sample preparation. nih.gov

Furthermore, different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used to distinguish between N-oxides and hydroxylated metabolites. researchgate.net Under APCI-MS conditions, N-oxides typically produce distinct [M+H-O]+ ions, which are not observed for hydroxylated compounds. researchgate.net This characteristic fragmentation pattern is a key diagnostic tool for identifying N-oxide metabolites. researchgate.net In biotransformation studies, LC-MS has been instrumental in identifying various metabolites of benzydamine, including Benzydamine N-oxide, in liver microsomes and slices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Structure Elucidation

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the analysis of drug metabolites like this compound. Its power lies in the combination of the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometric detection, which is crucial for identifying compounds in complex biological samples. nih.gov

In the context of Benzydamine research, LC-MS has been pivotal in identifying Benzydamine N-Oxide as a key compound. During forced degradation studies of Benzydamine Hydrochloride, where the parent drug is subjected to stress conditions such as oxidation, LC-MS is used to analyze the resulting products. scispace.com For instance, a significant degradation product formed under oxidative stress (using H₂O₂) was identified as Benzydamine N-oxide, which presented with a corresponding mass-to-charge ratio (m/z) of 326.2. scispace.com This demonstrates the capability of LC-MS to not only detect but also provide initial structural information based on molecular weight.

Furthermore, in biotransformation studies using cattle liver microsomes and precision-cut liver slices, LC-MS was employed to investigate the metabolic fate of Benzydamine. capes.gov.br These studies revealed that Benzydamine is extensively metabolized, with Benzydamine N-oxide (BZ-NO) being one of the most abundant metabolites formed, alongside monodesmethyl-BZ (Nor-BZ). capes.gov.br The use of LC-MS further allowed for the tentative identification of nine other Benzydamine metabolites, including desbenzylated and hydroxylated analogues of BZ-NO, a hydroxylated product of Benzydamine, and, for the first time, a BZ N⁺-glucuronide and five hydroxylated and N⁺-glucuronidated derivatives. capes.gov.br This highlights the proficiency of LC-MS in comprehensive metabolite profiling, enabling the construction of metabolic pathways.

The general approach for metabolite identification using LC-MS involves several steps:

Sample Preparation and Separation: Extracting the analytes from the matrix (e.g., plasma, urine, or a formulation) and separating them using an appropriate HPLC column and mobile phase. nih.govnih.gov

Full-Scan MS Analysis: Acquiring mass spectra of the eluting compounds to determine their molecular weights.

Structure Elucidation: Using the accurate mass measurement provided by high-resolution mass spectrometry (HRMS) to predict the elemental composition of the metabolite. taylorandfrancis.com

The coupling of LC with mass spectrometry is essential for distinguishing between structurally similar compounds, such as isomers, which may not be separable by chromatography alone. taylorandfrancis.com

Method Validation and Quality Control in Research Settings

To ensure that analytical data are reliable, accurate, and reproducible, the methods used must undergo rigorous validation. Method validation is a requirement stipulated by guidelines from bodies like the International Council for Harmonisation (ICH). scispace.commfd.org.mk This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. sciencepublishinggroup.com

Specificity and Selectivity Determination

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com In the analysis of Benzydamine N-Oxide, specificity is crucial to ensure that the signal detected corresponds only to this compound and not to the parent drug (Benzydamine) or other related metabolites and impurities. uran.ua

Forced degradation studies are a key component of establishing specificity. scispace.com By subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light), potential degradation products are generated. The analytical method must then demonstrate the ability to separate the analyte of interest from these degradation products. For example, in an HPLC method for Benzydamine, the peak for Benzydamine N-oxide must be well-resolved from the peak for Benzydamine and other impurities. scispace.com The use of a diode-array detector (DAD) can further aid in specificity by providing peak purity analysis, comparing the UV-Vis spectra across a single chromatographic peak to check for co-eluting impurities. researchgate.net

Table 1: Specificity Assessment in Benzydamine Analysis

| Parameter | Observation | Conclusion |

| Resolution | Resolution between impurity peaks and the main Benzydamine peak is evaluated. A resolution of >2 is generally considered adequate. scispace.com | The method can distinguish between Benzydamine and its related substances, including the N-oxide. |

| Peak Purity | The purity factor for the analyte peak under stress conditions is determined. A factor greater than 990 (on a scale to 1000) indicates no co-elution. scispace.com | The analyte peak is spectrally pure and free from interference from degradation products. |

| Blank Analysis | Injection of placebo and solvent blanks shows no interfering peaks at the retention time of the analyte. scispace.com | Excipients and solvents do not interfere with the detection of the analyte. |

Accuracy and Precision Assessments

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered by the method is calculated. mfd.org.mk

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. mfd.org.mk Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Table 2: Representative Accuracy and Precision Data for Benzydamine and Related Substances Analysis

| Validation Parameter | Acceptance Criteria | Typical Result |

| Accuracy (Recovery) | 80.0% - 120.0% for impurities. scispace.com 98.0% - 102.0% for the active substance. mfd.org.mk | 98.25% to 102.8% researchgate.net |

| Precision (Repeatability - RSD%) | ≤ 2.0% mfd.org.mk | < 2.2% researchgate.net |

| Precision (Intermediate - RSD%) | ≤ 2.0% mfd.org.mk | < 2.2% researchgate.net |

Detection and Quantification Limit Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These limits are critical for the analysis of impurities and metabolites, which are often present at very low concentrations. For instance, a sensitive HPLC method for the determination of Benzydamine and Benzydamine N-oxide in biological fluids reported a reliable determination limit (LOQ) of 50 ng/mL for Benzydamine N-oxide in urine, while the limit for the parent drug was as low as 1 ng/mL. nih.gov

Table 3: Detection and Quantification Limits in Benzydamine Analysis

| Analyte | Matrix | LOD | LOQ |

| Benzydamine | Plasma | - | 0.5 ng/mL nih.gov |

| Benzydamine | Urine | - | 1 ng/mL nih.gov |

| Benzydamine N-oxide | Urine | - | 50 ng/mL nih.gov |

| Impurity C (related to Benzydamine) | Formulation | 0.010% | 0.030% (relative to nominal concentration) scispace.com |

| Unspecified Impurity | Formulation | 0.015% | 0.05% (relative to nominal concentration) scispace.com |

Preclinical Pharmacological Investigations of Benzydamine N Oxide Hydrochloride

Animal Models for Mechanistic Exploration (Non-Clinical Efficacy)

Studies on Cellular and Molecular Biomarkers in Animal Tissues

Preclinical research into the effects of benzydamine (B159093), which is metabolized to its primary metabolite benzydamine N-oxide, has provided insights into its interaction with various cellular and molecular biomarkers in animal tissues. nih.govnih.govresearchgate.net These investigations have been crucial in elucidating the mechanisms that underlie its pharmacological activity. The studies have primarily focused on biomarkers of inflammation and pain, revealing a distinct profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Unlike many NSAIDs, benzydamine is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase. nih.gov Consequently, its impact on the biosynthesis of prostaglandins (B1171923) and thromboxanes, key mediators of inflammation, is not its primary mechanism of action. nih.gov Instead, research points towards its ability to modulate pro-inflammatory cytokines and other cellular functions. nih.govmedicaljournalssweden.se

Studies in various animal models and in vitro systems using animal tissues have demonstrated that benzydamine can inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov However, it does not appear to affect the production of interleukin-6 (IL-6) or interleukin-8 (IL-8). nih.gov Furthermore, benzydamine does not suppress the synthesis of anti-inflammatory molecules like interleukin-10 (IL-10) and IL-1 receptor antagonist (IL-1ra). nih.gov This selective cytokine modulation suggests a targeted anti-inflammatory effect.

In addition to cytokine inhibition, research has highlighted benzydamine's ability to stabilize cellular membranes, which contributes to its local anesthetic properties. medicaljournalssweden.se It has also been shown to inhibit leukocyte-endothelial interactions and platelet aggregation, further contributing to its anti-inflammatory profile. nih.gov

Investigations into prostaglandin (B15479496) synthesis have shown that benzydamine can reduce its production in gingival fibroblasts, partly by diminishing the release of arachidonic acid from phospholipids (B1166683) at the level of phospholipase A2, and also partially at the level of cyclooxygenase. medicaljournalssweden.se However, some studies in rat peritoneal macrophages have reported a stimulatory effect on prostaglandin E1/2 synthesis at high concentrations, potentially by inhibiting the reincorporation of arachidonic acid into membrane phospholipids. nih.gov

More recent studies on primary cultured dorsal root ganglion (DRG) nociceptors from animals have explored its effects on neuronal biomarkers. nih.gov These studies have shown that benzydamine can inhibit neuronal excitability, suggesting a direct effect on pain signaling pathways. nih.gov It was found to reduce neuronal sensitization induced by inflammatory mediators. nih.gov

The metabolism of benzydamine to benzydamine N-oxide is primarily mediated by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3, in the liver microsomes of species such as rats, dogs, and monkeys. nih.govnih.gov

The following tables summarize the key findings from preclinical studies on the effects of benzydamine on various cellular and molecular biomarkers in animal tissues.

Table 1: Effect of Benzydamine on Inflammatory Cytokines and Mediators

| Biomarker | Effect | Tissue/Cell Type | Species |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition | --- | --- |

| Interleukin-1β (IL-1β) | Inhibition | --- | --- |

| Interleukin-6 (IL-6) | No Effect | --- | --- |

| Interleukin-8 (IL-8) | No Effect | --- | --- |

| Interleukin-10 (IL-10) | No Effect | --- | --- |

| IL-1 Receptor Antagonist (IL-1ra) | No Effect | --- | --- |

| Prostaglandin Synthesis | Reduction | Gingival Fibroblasts | Human (in vitro) |

| Prostaglandin E1/2 (PGE1/2) Synthesis | Stimulation (at high concentrations) | Peritoneal Macrophages | Rat |

| Cyclooxygenase (COX) | Weak Inhibition | --- | --- |

| Lipoxygenase | Weak Inhibition | --- | --- |

This table is based on findings reported in preclinical studies. nih.govmedicaljournalssweden.senih.gov

Table 2: Effect of Benzydamine on Other Cellular Functions

| Cellular Function | Effect |

| Cellular Membrane Stability | Stabilization |

| Leukocyte-Endothelial Interaction | Inhibition |

| Platelet Aggregation | Inhibition |

| Neuronal Excitability | Inhibition |

This table summarizes additional cellular effects observed in preclinical research. nih.govmedicaljournalssweden.senih.gov

Computational and Structural Biology Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (protein or membrane). Docking predicts the preferred orientation of the ligand when bound to a target, while molecular dynamics (MD) simulates the movement of atoms over time, providing insights into the stability and dynamics of the complex.

Benzydamine (B159093) N-Oxide is the primary metabolite of Benzydamine, formed through N-oxidation. nih.govresearchgate.net This reaction is predominantly catalyzed by Flavin-containing monooxygenases (FMOs), particularly the FMO3 isoform, which is highly expressed in the human liver. nih.govnih.gov While specific molecular docking or MD simulation studies for Benzydamine N-Oxide Hydrochloride are not extensively detailed in the available literature, the foundational biochemical data identifying its metabolic enzymes paves the way for such computational analyses.

The N-oxidation of Benzydamine is a key reaction reflecting FMO3 activity. nih.gov Studies with recombinant human FMO isoforms have elucidated the kinetic parameters for this metabolic process. FMO1 and FMO3 are the most efficient enzymes in catalyzing the N-oxygenation of Benzydamine. nih.gov The kinetic data from these studies, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), are critical for validating the accuracy of future molecular docking and dynamics simulations. For instance, docking studies could be employed to model the binding of the parent compound, Benzydamine, within the active site of FMO1 and FMO3 to elucidate the specific amino acid residues involved in substrate recognition and catalysis. MD simulations could then model the dynamic stability of the enzyme-substrate complex and the process of N-oxide formation. nih.govrsc.org

Research has confirmed that cytochrome P450 (CYP) enzymes play a minimal role in Benzydamine N-oxidation, with inhibitors of CYP isoforms having no significant effect on the reaction. nih.gov Conversely, the reaction is almost completely halted by heat treatment or by methimazole, a known FMO inhibitor, further cementing FMO3 as the primary enzyme responsible for the formation of Benzydamine N-Oxide in the human liver. nih.govresearchgate.net

| Enzyme Source | Kₘ (μM) | Vₘₐₓ (nmol/mg protein/min) | Reference |

|---|---|---|---|

| Recombinant FMO1 | 60 ± 8 | 46 ± 2 min⁻¹ | nih.gov |

| Recombinant FMO3 | 80 ± 8 | 36 ± 2 min⁻¹ | nih.gov |

| Recombinant FMO1 | 23.6 | 40.8 | nih.gov |

| Recombinant FMO3 | 40.4 | 29.1 | nih.gov |

| Human Liver Microsomes (HLM) (mean, n=35) | 64.0 | 6.9 | nih.govresearchgate.net |

The interaction of a drug or its metabolites with cell membranes is fundamental to its absorption, distribution, and cellular uptake. nih.govnih.gov Molecular dynamics simulations are a powerful tool for investigating these interactions at a molecular level, providing details on how a compound like this compound might permeate lipid bilayers or where it preferentially locates within the membrane structure. mdpi.commdpi.com

While specific MD studies modeling the interaction of this compound with membranes are not prominently featured in current literature, the methodology for such investigations is well-established. mdpi.commdpi.com These simulations typically involve creating a model lipid bilayer, often composed of phospholipids (B1166683) like dioleoylphosphatidylcholine (DOPC) and cholesterol, to mimic a biological membrane. mdpi.com The compound of interest is then placed in the simulation box, and its behavior over time is observed.

Such studies could reveal:

Partitioning Coefficient: The tendency of the molecule to move from the aqueous environment into the lipid membrane.

Location and Orientation: The specific region of the membrane (e.g., the hydrophobic core, the lipid-water interface) where the molecule resides and its orientation. researchgate.net

Given the structure of Benzydamine N-Oxide, which contains both hydrophobic (benzyl and indazole rings) and a polar, charged group (the N-oxide hydrochloride), it would be expected to localize at the membrane's interfacial region, interacting with both the lipid tails and the polar head groups. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized molecules.

The propensity of a molecule to undergo N-oxidation is a key determinant of its metabolic fate. QSAR studies can be developed to predict this property. For tertiary amines, factors such as lipophilicity, stereochemistry, and various electronic effects have been shown to control the rate of biological N-oxygenation. nih.gov

A QSAR model for predicting the N-oxidation of Benzydamine would involve calculating a range of molecular descriptors for Benzydamine and structurally similar compounds. These descriptors could include:

Lipophilicity (logP): The hydrophobicity of the molecule.

Electronic Descriptors: Parameters like orbital energies (HOMO, LUMO) and partial atomic charges, often derived from quantum chemical calculations.

Steric Descriptors: Molecular volume, surface area, and shape indices that describe the size and geometry of the molecule.

These descriptors would then be correlated with experimentally determined rates of N-oxide formation (like the Vₘₐₓ values) to build a predictive model. researchgate.net Although a specific QSAR model for Benzydamine N-oxidation has not been published, the consistent metabolism by FMO3 provides a clear and quantifiable biological endpoint for developing such a model. nih.gov

While Benzydamine N-Oxide is primarily known as the major, inactive metabolite of Benzydamine, researchgate.net QSAR can also be used to explore any potential residual or different cellular activities. If a specific cellular effect were identified for Benzydamine N-Oxide, a QSAR model could be constructed to understand the structural requirements for that activity. This would involve testing a series of structurally related N-oxides and correlating their activity with calculated molecular descriptors. Currently, the literature focuses on the pharmacology of the parent compound, Benzydamine, which acts as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines, rather than on the cellular activity profile of its N-oxide metabolite. nih.govmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. nih.gov These methods can provide fundamental insights into molecular geometry, reaction energetics, and spectroscopic properties.

For this compound, quantum chemical calculations could be applied to:

Determine Optimized Geometry: Predict the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Calculate Reaction Energetics: Compute the energy changes involved in its formation from Benzydamine, helping to understand the thermodynamics of the N-oxidation reaction. Computational studies on other amine N-oxides have explored properties like N-O bond dissociation energies to understand their relative stabilities. nih.gov

Generate Electronic Property Descriptors: Calculate properties like the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These descriptors are invaluable for building the robust QSAR models discussed previously and for understanding the molecule's reactivity. nih.govnih.gov

Although specific results from quantum chemical calculations on this compound are not available in the reviewed literature, these computational tools represent a key approach for future detailed investigations into its chemical and physical properties. nih.govnih.gov

Investigation of Reaction Mechanisms for N-Oxide Formation and Reduction

The biotransformation of benzydamine to its N-oxide metabolite and the subsequent reduction of this metabolite are key metabolic pathways. While specific computational studies on the reaction mechanisms for Benzydamine N-oxide are not extensively documented in publicly available literature, the enzymatic processes involved in its formation have been well-characterized. Furthermore, general principles of N-oxide reduction, supported by computational studies on model compounds, provide a framework for understanding the likely reduction pathways for Benzydamine N-oxide.

N-Oxide Formation:

Studies with recombinant human FMO isoforms have shown that FMO3 exhibits significant Benzydamine N-oxidase activity, while FMO1 also shows activity but is not expressed in the adult human liver. nih.gov FMO5, another FMO isoform, does not contribute to this metabolic reaction. nih.gov The kinetic parameters for Benzydamine N-oxide formation by human liver microsomes and recombinant FMO3 have been determined and are summarized in the table below.

| Enzyme Source | Michaelis Constant (Km) (μM) | Maximum Velocity (Vmax) (nmol mg-1 protein min-1) | Reference |

|---|---|---|---|

| Human Liver Microsomes (mean) | 64.0 | 6.9 | nih.gov |

| Recombinant Human FMO3 | 40.4 | 29.1 | nih.gov |

| Human Liver Microsomes (HL014) | 49 | 5.7 | nih.gov |

N-Oxide Reduction:

The in vivo reduction of N-oxides back to the parent tertiary amine is a known metabolic pathway, often catalyzed by enzymes such as cytochrome P450 reductases, especially under hypoxic conditions. acs.org While specific computational studies on the reduction of Benzydamine N-oxide are not available, research on the reduction mechanisms of other N-oxides, such as pyridine (B92270) N-oxide, provides valuable insights.

Computational studies on pyridine N-oxide have explored the potential energy surface for its reduction. morressier.com These studies suggest that the process can involve several steps, including protonation, electron transfer, and N–O bond cleavage. morressier.com For simple N-oxides, calculations have indicated that protonation reactions are often barrierless, and the N–O bond cleavage can be spontaneous. morressier.com This suggests that the rate-limiting step for the reduction of many simple N-oxides is likely the initial electron transfer. morressier.com The reactivity trend for the reduction of different types of N-oxides has been observed to be aliphatic N-oxides > aromatic N-oxide > iminic N-oxide, which highlights the influence of the nitrogen atom's partial charge on the reaction's feasibility. morressier.com Given that Benzydamine N-oxide is an N-oxide of a tertiary amine, its reduction would be expected to follow these general principles, though the specific energetics would be influenced by the steric and electronic properties of the benzydamine molecule.

Electronic Structure Analysis and Reactivity Prediction

A detailed understanding of the electronic structure of this compound is fundamental to predicting its reactivity and interactions with biological systems. Such analyses are typically performed using quantum chemical calculations, which can provide insights into charge distribution, molecular orbitals, and reactivity indices. While specific quantum chemical studies on this compound are not prominent in the literature, the principles of such analyses can be applied to its known structure.

Key aspects that would be investigated in a computational electronic structure analysis include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions. The negatively charged oxygen of the N-oxide group would be a prominent region of negative electrostatic potential, making it a likely site for interaction with electrophiles or for forming hydrogen bonds.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For Benzydamine N-oxide, the HOMO would likely have significant contributions from the N-oxide oxygen and the aromatic indazole ring system, while the LUMO would be distributed over the aromatic system.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including the nature of the N-O bond and any hyperconjugative interactions that contribute to its stability. nih.gov

Fukui Functions and Local Reactivity Descriptors: These computational tools are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For Benzydamine N-oxide, this analysis could pinpoint which atoms are most susceptible to metabolic transformations.

By applying these computational methods, a detailed profile of the electronic structure and reactivity of this compound could be developed, providing a theoretical foundation for its observed metabolic fate and potential pharmacological or toxicological interactions.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of N-oxides often involves methods that can be harsh and environmentally taxing. mdpi.com Future research is increasingly focused on developing novel, more efficient, and sustainable synthetic routes.

Novel Synthetic Methodologies:

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic methods to achieve highly selective transformations. The use of enzymes, such as engineered P450 monooxygenases, can offer high regioselectivity in N-oxidation, which is often a challenge in traditional chemical synthesis. mdpi.com

Photocatalysis: The use of light to drive chemical reactions is a burgeoning field in organic synthesis. Photocatalytic methods, employing catalysts like rhenium and iridium complexes, can facilitate the N-oxidation of tertiary amines under mild conditions. nih.govacs.orgrsc.org These methods offer the potential for high efficiency and selectivity.

Green Chemistry Approaches:

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. frontiersin.org For N-oxide synthesis, this translates to several key strategies:

Benign Oxidants: Replacing traditional, often hazardous, oxidizing agents with more environmentally friendly alternatives like hydrogen peroxide or molecular oxygen is a primary goal. rsc.orgresearchgate.net

Catalytic Systems: The development of efficient and recyclable catalysts, such as those based on platinum(II) or tungstate-exchanged layered double hydroxides, can significantly improve the sustainability of N-oxide synthesis. rsc.orgrsc.org

Solvent-Free and Alternative Solvents: Moving away from volatile organic solvents to water or solvent-free reaction conditions is a cornerstone of green chemistry. rsc.org Research into solid-state oxidations using reagents like urea-hydrogen peroxide (UHP) also shows promise. tandfonline.com

Table 1: Comparison of Synthetic Approaches for N-Oxides

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Often uses strong oxidants like m-CPBA or peroxy acids. | Well-established methods. | Harsh reaction conditions, potential for over-oxidation, use of hazardous reagents. |

| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., P450s, FMOs) for selective oxidation. | High selectivity, mild reaction conditions. | Enzyme stability and cost, substrate scope limitations. |

| Photocatalysis | Employs light and a photocatalyst to drive the oxidation reaction. | Mild conditions, high efficiency, novel reactivity. nih.govacs.orgrsc.org | Catalyst cost and availability, scalability. |

| Green Catalytic Oxidation | Uses environmentally benign oxidants (e.g., H2O2) and recyclable catalysts. rsc.orgrsc.org | Reduced waste, safer reagents, improved atom economy. | Catalyst deactivation, reaction rates can be slower. |

Deeper Elucidation of Regulatory Mechanisms in N-Oxide Biotransformation

The biotransformation of benzydamine (B159093) to its N-oxide is primarily catalyzed by the flavin-containing monooxygenase 3 (FMO3) in the human liver. nih.govnih.govmedlineplus.gov Understanding the intricate regulatory mechanisms governing this process is crucial for predicting drug efficacy and potential drug-drug interactions.

The FMO enzyme family, particularly FMO3, plays a significant role in the metabolism of numerous xenobiotics. wikipedia.org Unlike the cytochrome P450 (CYP) system, FMOs are generally not as readily induced or inhibited by other drugs, which can be a clinical advantage. nih.govucl.ac.uk However, their expression is subject to complex regulation.

Key Regulatory Factors:

Transcriptional Regulation: The expression of the FMO3 gene is controlled by various transcription factors. Studies have identified roles for nuclear transcription factors like NFY, USF1, and YY1 in the constitutive transcription of FMO3. nih.gov Furthermore, nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are known master regulators of many drug-metabolizing enzymes and may also influence FMO3 expression. nih.govnih.govmerckmillipore.comelsevierpure.com

Hormonal Regulation: Steroid hormones have been shown to modulate Fmo3 gene expression. For instance, 17β-estradiol can inhibit Fmo3 mRNA accumulation, suggesting a role for the estrogen receptor α (ERα) in its regulation. nih.gov

Inflammatory Mediators: Inflammatory conditions can lead to the downregulation of FMO expression and activity, potentially through the action of cytokines and the production of nitric oxide. nih.govnih.gov

Post-Transcriptional and Post-Translational Regulation:

Beyond gene transcription, the activity of FMO enzymes can be influenced by post-transcriptional mechanisms, such as mRNA stability, and post-translational modifications. The stability of FMO mRNA can be affected by factors like nitric oxide, which can lead to a decreased half-life of the mRNA. nih.gov

Development of Advanced Preclinical Models for Mechanistic Studies

To accurately predict the metabolic fate of Benzydamine N-Oxide Hydrochloride in humans, it is essential to have preclinical models that faithfully recapitulate human physiology.

Humanized Animal Models:

Standard animal models often fail to predict human drug metabolism due to species differences in drug-metabolizing enzymes. bohrium.com Humanized mouse models, where murine genes for drug-metabolizing enzymes are replaced with their human counterparts, offer a significant improvement. nih.govnih.govnih.gov Studies using humanized-liver mice have already provided valuable insights into the plasma metabolic profiles of benzydamine and its N-oxide. tandfonline.combohrium.comnih.gov

Organ-on-a-Chip and Microfluidic Devices:

These innovative platforms allow for the culture of human cells in a microenvironment that mimics the structure and function of human organs. nih.govresearchgate.netnih.gov Liver-on-a-chip devices, containing human hepatocytes, can be used to study drug metabolism and toxicity in a dynamic, flow-through system that more closely resembles in vivo conditions. nih.govresearchgate.net

Liver Organoids:

Three-dimensional liver organoids, derived from human stem cells or primary liver cells, are emerging as powerful tools for disease modeling and drug screening. frontiersin.orgnih.govnih.govsubstack.comacrobiosystems.com These organoids can replicate key aspects of liver function, including the expression of drug-metabolizing enzymes like CYP3A4, and offer a platform for studying the long-term effects of compounds like this compound. nih.govsubstack.com

Table 2: Advanced Preclinical Models for N-Oxide Metabolism Studies

| Model | Description | Advantages | Limitations |

|---|---|---|---|

| Humanized Mice | Mice genetically engineered to express human drug-metabolizing enzymes (e.g., FMO3, CYPs). nih.govnih.govnih.gov | More predictive of human pharmacokinetics and metabolism compared to standard mice. tandfonline.combohrium.comnih.gov | Complex and costly to generate; may not fully replicate all aspects of human liver function. |

| Organ-on-a-Chip | Microfluidic devices that mimic the microenvironment of human organs. nih.govresearchgate.netnih.gov | Allows for dynamic culture conditions and inter-organ interaction studies. | Technical complexity, limited cell numbers, and throughput. |

| Liver Organoids | 3D cell culture systems derived from human stem cells or primary liver cells that self-organize into liver-like structures. frontiersin.orgnih.govnih.govsubstack.comacrobiosystems.com | Can replicate complex liver functions and are suitable for long-term studies and disease modeling. nih.govsubstack.com | Variability in differentiation protocols, may not fully mature to an adult phenotype. |

Integration of Omics Technologies for Comprehensive Biological Profiling

Omics technologies provide a global view of the molecular changes occurring within a biological system in response to a xenobiotic. Their integration is crucial for a comprehensive understanding of the biological profile of this compound.

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Metabolomic profiling can identify and quantify the full spectrum of metabolites of benzydamine, providing a detailed picture of its biotransformation pathways. tandfonline.combohrium.comnih.gov

Proteomics: This is the large-scale study of proteins. Proteomic analysis of liver tissue or cells exposed to benzydamine can identify changes in the expression levels of key drug-metabolizing enzymes, including FMO3 and various CYP isoforms.

Transcriptomics: This technology focuses on the complete set of RNA transcripts that are produced by the genome. Transcriptomic analysis can reveal how this compound alters gene expression profiles, providing insights into the molecular pathways it affects.

By combining these omics approaches, researchers can build a more complete picture of the metabolic fate and biological effects of this compound, moving beyond the study of single enzymes or pathways.

Application of Artificial Intelligence and Machine Learning in Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling the prediction of various properties of chemical compounds.

Predicting Sites of Metabolism: ML models can be trained to predict the most likely sites of metabolism on a drug molecule, including sites of N-oxidation. This can help in the early identification of potential metabolites.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the metabolic stability and pharmacokinetic properties of N-oxide compounds based on their chemical structure.

Predicting Pharmacokinetics and Drug-Drug Interactions: AI tools are being developed to predict the pharmacokinetic profiles of drugs and their metabolites. nih.govgenscript.com This includes predicting clearance rates and the potential for drug-drug interactions, which is particularly relevant for compounds like benzydamine that are metabolized by enzymes with known genetic polymorphisms. nih.gov

The integration of AI and ML into the study of this compound holds the promise of accelerating research, reducing the need for extensive in vitro and in vivo experiments, and ultimately contributing to the development of safer and more effective therapeutic strategies.

Q & A

What are the standard analytical methods for identifying Benzydamine N-Oxide Hydrochloride in complex biological matrices?

Level: Basic

Answer: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used for identification. TLC offers rapid screening, while HPLC with UV detection (e.g., at 307 nm for benzydamine and its N-oxide) provides higher specificity. Preparative purification of biomaterial samples is recommended before HPLC analysis to resolve co-eluting peaks from anti-inflammatory drug analogues . Validation should include comparison of retention times and UV spectra against reference standards .

How can researchers optimize HPLC conditions for simultaneous quantification of Benzydamine Hydrochloride and its metabolites?

Level: Advanced

Answer: Key parameters include:

- Stationary phase: C18 columns yield better resolution (e.g., 8,700 theoretical plates for benzydamine) .

- Mobile phase: Sodium perchlorate buffer (pH 3.0) enhances protonation of benzydamine while maintaining methylparaben neutrality .

- Detection wavelengths: Dual wavelengths (254 nm for methylparaben; 320 nm for benzydamine) improve sensitivity .

- Linearity: Validate over 80–120% of the target concentration range using five model solutions .

How should contradictory clinical trial data on Benzydamine’s efficacy in radiation-induced oral mucositis be reconciled?

Level: Advanced

Answer: Discrepancies (e.g., phase 3 trial discontinuation vs. MASCC/ISOO guidelines) may arise from:

- Patient cohorts: Differences in radiation doses (>50 Gy) or concurrent chemotherapy .

- Dosing regimens: Variable treatment durations or formulations (mouthwash vs. gel) .

- Endpoint criteria: Severity scales for mucositis (e.g., WHO vs. NCI-CTCAE).

Researchers should conduct subgroup analyses and meta-regression to isolate confounding variables .

What experimental approaches elucidate Benzydamine’s anti-inflammatory mechanism independent of COX inhibition?

Level: Advanced

Answer: Focus on:

- Cytokine profiling: Measure TNF-α, IL-6, and IL-1β suppression in irradiated epithelial cells .

- Receptor binding assays: Screen for interactions with TRP channels or histamine receptors .

- Transcriptomic analysis: RNA sequencing to identify downstream pathways (e.g., NF-κB or MAPK) .

What challenges arise in detecting Benzydamine N-Oxide in the presence of NSAIDs, and how are they addressed?

Level: Advanced

Answer: Co-elution with NSAIDs (e.g., diclofenac) complicates detection. Solutions include:

- Chromatographic purification: Pre-HPLC TLC separation to isolate metabolites .

- Mass spectrometry (MS): LC-MS/MS with multiple reaction monitoring (MRM) for specificity .

- pH adjustment: Optimize mobile phase pH to alter ionization states of interferents .

What are best practices for ensuring Benzydamine Hydrochloride stability in experimental formulations?

Level: Basic

Answer:

- Storage: Store at -20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis .

- pH control: Maintain solution pH between 4.0–5.5 to avoid degradation .

- Light protection: Use amber vials to mitigate photosensitivity risks .

How can researchers design studies to evaluate synergistic effects of Benzydamine with curcumin or honey?

Level: Advanced

Answer: Use:

- Factorial designs: Test combinations at multiple dose levels (e.g., 2x2 matrix) .

- Isobolographic analysis: Quantify additive vs. synergistic interactions in preclinical models .

- Outcome measures: Track pro-inflammatory cytokines (IL-6, TNF-α) and mucosal healing rates .

What methodologies assess Benzydamine’s photostability for topical formulation development?

Level: Advanced

Answer:

- Forced degradation studies: Expose solutions to UV light (e.g., 320 nm) and monitor degradation via HPLC .

- Photopatch testing: Evaluate erythema or edema in animal models under controlled irradiation .

- Accelerated stability testing: Use ICH Q1B guidelines for photostability profiling .

What validation parameters are critical for analytical methods quantifying Benzydamine in drug products?

Level: Basic

Answer:

- Linearity: R² ≥0.99 over 80–120% concentration range .

- Precision: ≤2% RSD for intraday/interday replicates .